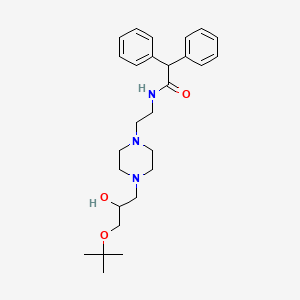
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structural properties It is a derivative of diphenylacetamide, featuring multiple functional groups that contribute to its distinct chemical behavior
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide typically involves several steps:
Formation of the tert-butoxy intermediate: : Starting from a suitable precursor, the tert-butoxy group is introduced via nucleophilic substitution reactions. Common reagents include tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.
Hydroxylation: : The intermediate undergoes hydroxylation to introduce the hydroxypropyl group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Piperazine ring formation: : The functionalized intermediate is then reacted with piperazine to form the piperazin-1-yl moiety. This step usually requires anhydrous conditions and a suitable solvent like dichloromethane.
Final coupling: : The resulting piperazine derivative is coupled with 2,2-diphenylacetic acid using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to yield the final compound.
Industrial Production Methods
Industrial production often scales up these processes with optimized reaction conditions, including controlled temperatures, pressures, and purification methods like chromatography and crystallization to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The hydroxyl group in the compound can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: : The compound can undergo reduction reactions where the carbonyl groups are reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The tert-butoxy group can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Coupling Agents: : EDCI, HOBt.
Solvents: : Dichloromethane, ethanol, acetone.
Major Products
Oxidation Products: : Ketones, aldehydes.
Reduction Products: : Secondary and primary alcohols.
Substitution Products: : Various functionalized derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Explored for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Industry: : Potential use as an intermediate in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. Its piperazine moiety and diphenylacetamide core are crucial for binding affinity and specificity. The molecular targets often include proteins involved in signaling pathways, where the compound can modulate their activity, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Unique Features
Functional Diversity: : The combination of tert-butoxy, hydroxypropyl, piperazine, and diphenylacetamide groups provides a unique set of chemical functionalities that can be exploited in various applications.
Chemical Stability: : The compound's structural integrity under different chemical conditions is superior compared to similar compounds.
Similar Compounds
N-(2-(4-(3-(methoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide
N-(2-(4-(3-(tert-butoxy)-2-aminopropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylpropanamide
Conclusion
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide is a compound with significant potential across various fields, from synthetic chemistry to medicinal applications. Its unique structural properties make it a valuable subject for ongoing research and development.
Propriétés
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O3/c1-27(2,3)33-21-24(31)20-30-18-16-29(17-19-30)15-14-28-26(32)25(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,24-25,31H,14-21H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSABXVBIWOMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













